Bumadizone - 3583-64-0

Bumadizone

Catalog Number: EVT-292038
CAS Number: 3583-64-0
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bumadizone, chemically known as Butylmalonic acid mono-(1,2-diphenylhydrazide) calcium, is a non-steroidal anti-inflammatory drug (NSAID) []. Structurally similar to Phenylbutazone, it belongs to the pyrazolone class of NSAIDs []. Bumadizone has been the subject of various scientific studies aiming to understand its properties and potential applications beyond its historical use as an anti-inflammatory agent.

Future Directions
  • Targeted Drug Delivery: Investigating novel drug delivery systems for Bumadizone, such as colon-targeted formulations [, , ], could enhance its therapeutic efficacy and minimize potential adverse effects.

Phenylbutazone

Relevance: Phenylbutazone is a major metabolite of Bumadizone. [, , ] Several studies investigated the comparative plasma levels of both compounds, indicating their close metabolic relationship. [, ] Research also examined the adsorption of both compounds onto antacids, suggesting potential drug interactions. []

Oxyphenbutazone

Relevance: Oxyphenbutazone is a key metabolite of Bumadizone. [, , , ] Studies compared the efficacy and compatibility of bumadizone with oxyphenbutazone in treating ankylosing spondylitis and rheumatoid diseases. [, ] This suggests similarities in their therapeutic targets and potential for comparative clinical applications.

Butylmalonic acid mono (1-phenylhydrazide)

Relevance: This compound structurally resembles Bumadizone and exhibits inhibitory effects on prostaglandin production, a key mechanism for NSAID activity. [] This suggests potential shared pharmacophoric features between the two compounds.

Mofebutazone

Relevance: Although Mofebutazone itself did not inhibit prostaglandin release in a study, its structural similarity to Bumadizone and its metabolite's activity suggest potential overlap in their mechanisms of action. []

4-OH-mofebutazone

Relevance: Similar to its parent compound, 4-OH-mofebutazone, despite structural similarities with Bumadizone, did not inhibit prostaglandin release. [] This finding highlights that subtle structural differences can significantly impact biological activity within this class of compounds.

Antipyrine

Relevance: Although structurally distinct from Bumadizone, Antipyrine demonstrated an inhibitory effect on prostaglandin release and stimulated leukotriene C4 production. [] This suggests that while both compounds share anti-inflammatory properties, their precise mechanisms of action might differ.

Isopropylaminophenazone

Relevance: Similar to antipyrine, Isopropylaminophenazone, despite structural differences from Bumadizone, inhibited prostaglandin release and increased leukotriene C4 production. [] This further supports the notion of shared anti-inflammatory properties but potential differences in their specific mechanisms of action compared to bumadizone.

Metamizol

Relevance: Metamizol, while structurally different from Bumadizone, also exhibited an inhibitory effect on prostaglandin release and stimulated leukotriene C4 production. [] This suggests potential commonalities in their downstream inflammatory pathways despite structural variations.

4-Methylaminophenazone

Relevance: 4-Methylaminophenazone, a metabolite of metamizol, also showed inhibitory effects on prostaglandin release, like its parent compound and other related pyrazolones, including bumadizone. [] This further emphasizes the potential for shared metabolic pathways and pharmacological targets within this class of drugs.

4-Aminophenazone

Relevance: 4-Aminophenazone, similar to other metamizol metabolites, demonstrated an inhibitory effect on prostaglandin release, highlighting potential similarities in their modes of action compared to bumadizone. []

Acetyl- and formylaminophenazone

Relevance: Unlike the active metabolites of metamizol, Acetyl- and formylaminophenazone did not affect arachidonic acid metabolism. [] This difference underscores the importance of specific structural features in dictating the pharmacological activity of pyrazolone derivatives, even when they are closely related metabolites.

Source and Classification

Bumadizone's chemical identity is defined by its IUPAC name, which reflects its complex structure. It is synthesized from butylmalonic acid and 1,2-diphenylhydrazine through formal condensation reactions. The compound's CAS number is 3583-64-0, which is used for identification in chemical databases . Bumadizone is classified under the category of NSAIDs due to its mechanism of action and therapeutic applications.

Synthesis Analysis

The synthesis of Bumadizone involves several key steps:

  1. Starting Materials: The primary starting materials are butylmalonic acid and 1,2-diphenylhydrazine.
  2. Reaction Mechanism: The synthesis begins with the formal condensation of one carboxylic group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine. This reaction typically occurs under controlled temperature and pH conditions to optimize yield.
  3. Purification: Following synthesis, Bumadizone is purified through recrystallization methods to achieve pharmaceutical-grade purity suitable for research and clinical applications .
  4. Industrial Scale: For large-scale production, optimized reaction conditions are employed to ensure high yield and purity, including quality control measures that adhere to pharmaceutical standards.
Molecular Structure Analysis

Bumadizone's molecular structure can be described as follows:

  • Molecular Formula: C16_{16}H17_{17}N3_{3}O2_{2}
  • Molecular Weight: Approximately 283.32 g/mol
  • Structural Features: The compound features a hydrazine moiety linked to a phenyl group, contributing to its biological activity. The presence of carboxylic acid groups enhances its solubility and reactivity.

Structural Data

  • Bonding: The molecule exhibits typical covalent bonding patterns found in organic compounds, including C-N bonds in the hydrazine structure.
  • Geometric Configuration: The spatial arrangement of atoms allows for interactions with biological targets such as enzymes involved in inflammation .
Chemical Reactions Analysis

Bumadizone participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
  2. Reduction: Reduction reactions can convert Bumadizone into corresponding alcohol derivatives using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The phenyl rings in Bumadizone can undergo electrophilic or nucleophilic substitution reactions with halogenating agents like chlorine or bromine under catalytic conditions.

Reaction Conditions

  • Oxidation Conditions: Typically conducted in acidic media to facilitate the reaction.
  • Reduction Conditions: Anhydrous conditions are preferred to avoid side reactions.
  • Substitution Conditions: Requires a catalyst to promote the reaction effectively .
Mechanism of Action

Bumadizone exerts its pharmacological effects primarily through:

  • Inhibition of Cyclooxygenase Enzymes: By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), Bumadizone reduces the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
  • Impact on Cellular Processes: The compound influences various cellular signaling pathways, affecting gene expression related to inflammatory responses .

Pharmacokinetics

Studies indicate that Bumadizone demonstrates a zero-order release profile when formulated into microspheres for colon targeting, achieving significant drug release within specified time frames .

Physical and Chemical Properties Analysis

Bumadizone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Approximately 140–145 °C
  • pH Stability Range: Functional within a pH range conducive to maintaining its chemical integrity during formulation processes .
Applications

Bumadizone has diverse applications across various fields:

  1. Pharmaceutical Research: Utilized as a model compound for studying NSAID mechanisms and interactions with biological molecules.
  2. Biological Studies: Investigated for its effects on cellular processes, particularly in modulating inflammatory pathways.
  3. Drug Formulation Development: Employed in creating novel drug delivery systems aimed at targeted therapy for inflammatory diseases .
  4. Analytical Chemistry: Developed methods for detecting Bumadizone at nano concentrations in pharmaceutical formulations using advanced voltammetric techniques .
Introduction to Bumadizone: Background and Context

Historical Development of Bumadizone as a Therapeutic Agent

Bumadizone was developed during the late 20th century amid pharmaceutical explorations into novel NSAID scaffolds. Initially synthesized through the condensation of butylmalonic acid and 1,2-diphenylhydrazine [6] [7], its development aimed to leverage structural modifications for enhanced anti-inflammatory activity. By the 1980s–1990s, it had entered clinical use under trade names including Megalgin and Enantyum, primarily within European markets [1] [4]. Notably, Germany and Austria approved it for rheumatoid arthritis and gout, reflecting targeted applications where its risk-benefit profile was deemed acceptable [4] [8]. Despite early promise, Bumadizone failed to attain broad global adoption, partly due to emerging safety concerns and competitive market dynamics favoring COX-2 selective inhibitors. Current manufacturing is limited, with sparse active pharmaceutical ingredient (API) suppliers listed in major databases [8].

Table 1: Key Historical Milestones of Bumadizone

Time PeriodDevelopment PhaseSignificant Events
1970s–1980sSynthesis & PreclinicalChemical synthesis via butylmalonic acid and 1,2-diphenylhydrazine [6] [7]
1980s–1990sClinical UseMarket launch in Germany and Austria for arthritis [4] [8]
2000s–PresentRegulatory LimitationRestricted availability; absent from major expedited review pathways [5] [8]

Chemical Identity and Structural Classification of Bumadizone

Molecular Characterization (C₁₉H₂₂N₂O₃)

Bumadizone’s molecular formula is C₁₉H₂₂N₂O₃, with a molar mass of 326.4 g/mol [7]. Its IUPAC name, 2-[anilino(phenyl)carbamoyl]hexanoic acid, denotes a branched aliphatic chain anchored to a dicarboxylic acid backbone. Critical structural features include:

  • Carboxylic Acid Moieties: Enable salt formation (e.g., calcium semihydrate for stability [6]).
  • Hydrazide Linkage: Results from condensation between butylmalonic acid’s carboxy group and 1,2-diphenylhydrazine’s hydrazino group [6].
  • Stereochemistry: The chiral center at C2 of the hexanoic acid chain confers potential stereoisomerism, though commercial forms are typically racemic [7].The compound’s crystalline structure enhances formulability, with the calcium salt (bumadizone calcium) improving aqueous solubility for oral delivery [1].

Table 2: Atomic Properties of Bumadizone

Atom GroupConstituentsChemical Role
Core BackboneHexanoic acid derivativeBronsted acid functionality [6]
Aromatic RingsDual phenyl groupsHydrophobic interactions
Functional GroupsCarboxyl, hydrazide, anilideCOX enzyme binding [1] [3]

Anilide-Class Pharmacological Classification

Bumadizone belongs to the anilide class of organic compounds—derivatives where a carboxy group is replaced by -NHPh (phenylamino) [4] [8]. This classification situates it among NSAIDs targeting cyclooxygenase (COX) enzymes. Mechanistically, it inhibits both COX-1 and COX-2 isoforms, reducing prostaglandin synthesis [1] [3]. Unlike acetic acid derivatives (e.g., diclofenac), its anilide-hydrazide hybrid structure may confer moderate COX-2 preference, potentially mitigating gastrointestinal irritation [1]. Pharmacologically, it is subclassified under non-selective NSAIDs with analgesic, antipyretic, and anti-inflammatory actions [6] [8].

Therapeutic Indications and Global Regulatory Status

Bumadizone is indicated exclusively for:

  • Rheumatoid Arthritis: Chronic autoimmune joint inflammation.
  • Acute Gout: Inflammatory arthritis mediated by urate crystal deposition [4] [8].Its use in osteoarthritis or musculoskeletal pain remains off-label where available [1].

Regulatory approvals are narrow:

  • Germany & Austria: Only nations with formal authorization, emphasizing strict indication limits due to risks [4] [8].
  • Absence in Major Markets: Not evaluated by the U.S. Food and Drug Administration (FDA) or European Medicines Agency under centralized procedures. It lacks designations (e.g., FDA Priority Review or EMA Conditional Approval) that expedite innovative therapies [5].
  • Harmonization Challenges: Despite International Council for Harmonisation (ICH) frameworks promoting global alignment, Bumadizone has not undergone harmonized assessment via ICH, Pharmaceutical Inspection Co-operation Scheme (PIC/S), or regional collaborations like Access Consortium [2] [5]. Current API sourcing remains limited to niche suppliers, reflecting diminished commercial viability [8].

Table 3: Global Regulatory Status of Bumadizone

RegionApproval StatusKey Regulatory Constraints
European UnionNational (Germany/Austria)Restricted to rheumatoid arthritis and gout [4] [8]
United StatesNot approvedAbsent from FDA databases; no expedited applications [5]
ICH JurisdictionsNo submissionsUnlisted in ICH-associated expedited pathways [2] [5]

Properties

CAS Number

3583-64-0

Product Name

Bumadizone

IUPAC Name

2-[anilino(phenyl)carbamoyl]hexanoic acid

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)

InChI Key

FLWFHHFTIRLFPV-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O

Synonyms

Butylmalonic Acid Mono(1,2-diphenylhydrazide); N-(2-Carboxycaproyl)hydrazobenzene; Bumadizone; 2-Butyl-propanedioic Acid 1-(1,2-diphenylhydrazide); Butylmalonic acid 1,2-Diphenylhydrazide; Butylpropanedioic Acid Mono(1,2-diphenylhydrazide);

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.